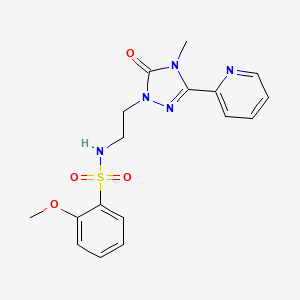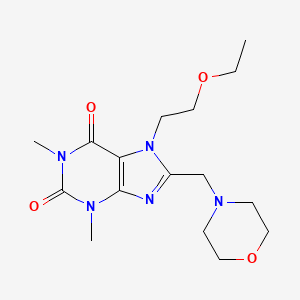amino}acetamide CAS No. 1311467-65-8](/img/structure/B2870727.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple types of chemical reactions and may have specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide likely involves multiple steps, including the formation of the cyano and amino groups. Typical synthetic routes might include:
Formation of the cyano group: This could involve the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the amino group: This might involve the reaction of an appropriate amine with an alkylating agent.
Coupling reactions: The final compound could be formed through coupling reactions involving the intermediate compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other industrial-scale equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form different products.
Reduction: Reduction reactions might involve the conversion of the cyano groups to amines.
Substitution: The compound could undergo substitution reactions, particularly at the amino or cyano groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other cyano- and amino-substituted acetamides. Examples could be:
- N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-cyanophenyl)methyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}propionamide
Uniqueness
The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide could lie in its specific structural features, such as the presence of both cyano and amino groups, which might confer unique reactivity or biological activity.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-9-23(12-17-8-6-7-16(10-17)11-20)13-18(24)22-19(4,14-21)15(2)3/h5-8,10,15H,1,9,12-13H2,2-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXJIBZSZYJTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(CC=C)CC1=CC(=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2870644.png)
![N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2870645.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)
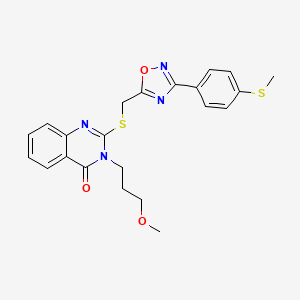
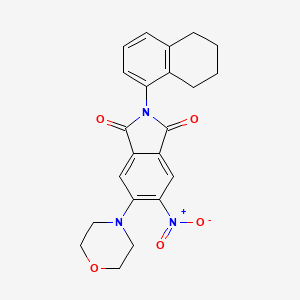
![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)

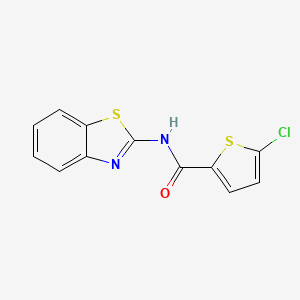
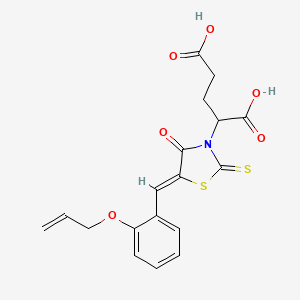
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2870657.png)
![5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2870658.png)

